molecular formula C12H7F3N2O2 B1439650 5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid CAS No. 1214343-46-0

5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid

Cat. No.: B1439650
CAS No.: 1214343-46-0
M. Wt: 268.19 g/mol
InChI Key: ZTQSZEZPOCWYPA-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It features a pyridine ring substituted at the 3-position with a trifluoromethyl group and at the 5-position with another pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through cyclization reactions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Coupling Reactions: The final step involves coupling the pyridine ring with the picolinic acid moiety using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives.

Scientific Research Applications

5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds due to its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity through various pathways, including inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

    5-(Pyridin-3-yl)picolinic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.

    3-(Trifluoromethyl)picolinic acid: Lacks the additional pyridine ring, affecting its reactivity and applications.

    2-(Pyridin-3-yl)-3-(trifluoromethyl)pyridine: Similar structure but different positioning of the functional groups.

Uniqueness

5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid is unique due to the presence of both the trifluoromethyl group and the additional pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

5-pyridin-3-yl-3-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O2/c13-12(14,15)9-4-8(6-17-10(9)11(18)19)7-2-1-3-16-5-7/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQSZEZPOCWYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(N=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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